molecular formula C6H8ClN3O2 B1467037 5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole CAS No. 13586-54-4

5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

Cat. No. B1467037
CAS RN: 13586-54-4
M. Wt: 189.6 g/mol
InChI Key: AEMZISRFJQRMBE-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole (CEMP) is a synthetic organic compound typically used in the laboratory for scientific research. It is a pyrazole derivative, which is a heterocyclic aromatic compound containing three nitrogen atoms in a five-membered ring. CEMP has a wide range of applications in organic synthesis and has been extensively studied for its properties and potential uses.

Scientific Research Applications

Synthesis of New Pyrazole Derivatives

The compound can be used in the synthesis of new pyrazole derivatives . The crystal structure of these derivatives can be determined using X-ray diffraction methods .

Versatile Intermediate in Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis . It can be used in the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .

Biological Activities

Pyrazole derivatives, including “5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole”, have been found to possess a wide spectrum of biological activities . These include antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .

Pharmaceutical Applications

Many pyrazoles, including this compound, are being tested and clinically evaluated as potential new drugs . For example, the natural pyrazole C-glycoside, pyrazofurin, an antibiotic, was reported to possess a broad spectrum of antimicrobial and antiviral activities in addition to being active against several tumor cell lines .

Agricultural Applications

Pyrazole derivatives are also used in agriculture . They serve as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural activities .

Analgesic and Anti-inflammatory Activities

Derivatives of the compound, such as N1 - ((5-chloro-3-methyl-1-phenyl-1 H -pyrazol-4-yl)methylene)thiosemicarbazone pyrazole derivatives, have been pharmacologically evaluated for analgesic (tail flick) and anti-inflammatory (based on carrageenan-induced paw edema) activities .

properties

IUPAC Name

5-chloro-3-ethyl-1-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-3-4-5(10(11)12)6(7)9(2)8-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMZISRFJQRMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1[N+](=O)[O-])Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-ethyl-1-methyl-4-nitro-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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